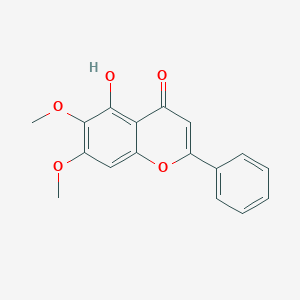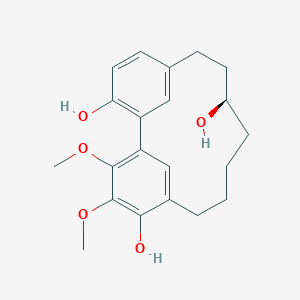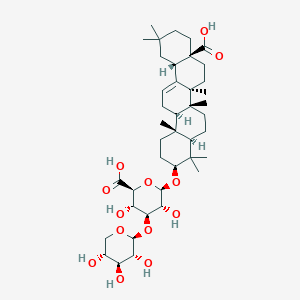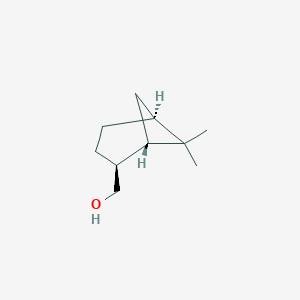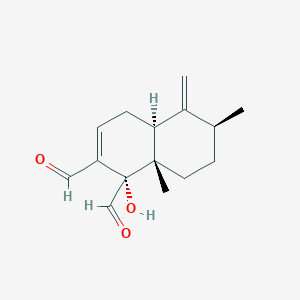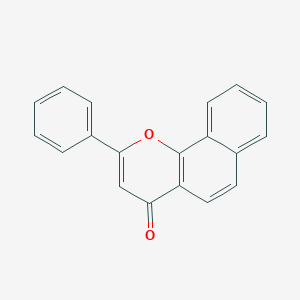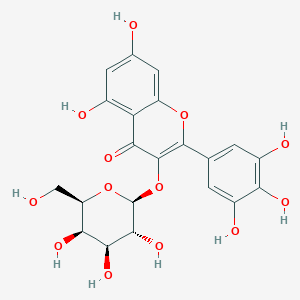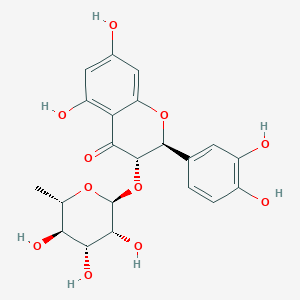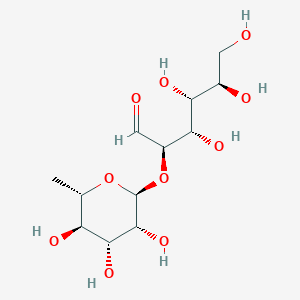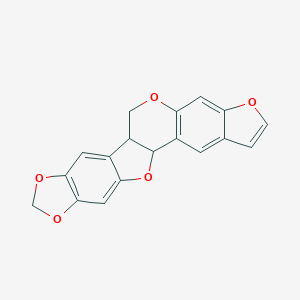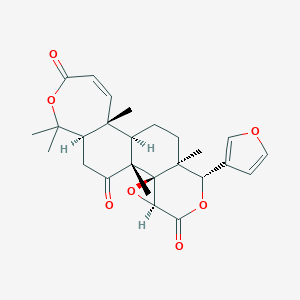
Obacunone
Vue d'ensemble
Description
Obacunone is a limonoid abundantly found in Citrus fruits . It exhibits a variety of bioactivities . It has been studied for its effects on a colorectal cancer (CRC) mouse model .
Synthesis Analysis
Obacunone has been found to activate Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation . It also interacts with macrophage migration inhibitory factor (MIF) which attenuates receptor activator of nuclear factor kappa B (NF-κB) ligand (RANKL)-induced signaling pathways .
Molecular Structure Analysis
The molecular formula of Obacunone is C26H30O7 .
Chemical Reactions Analysis
Obacunone has been found to inhibit the proliferation activities of colorectal cancer cells . It induces colorectal cancer cells G1 and G2 phases arrest, and suppresses the expression of cell cycle genes .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antitumor Activity
Obacunone has been identified as a potent agent in cancer therapy. It enhances the cytotoxicity of vincristine against KB-3-1 and KB-V1 cells, which are mutants of human cervical cancer HeLa cells. Particularly, KB-V1 cells, known for their resistance, were found to be 16-fold more susceptible to vincristine when combined with Obacunone . This suggests that Obacunone could be a significant adjunct in chemotherapy, especially for drug-resistant cancers.
Anti-Inflammatory Effects in Ulcerative Colitis
In the context of gastrointestinal disorders, Obacunone has shown promise in treating ulcerative colitis (UC). A study demonstrated that Obacunone modulates gut microbiota, attenuates TLR4/NF-κB signaling cascades, and improves disrupted epithelial barriers in mice. This indicates its potential as a therapeutic agent for UC by not only reducing inflammation but also by restoring intestinal health .
Antioxidant Properties
Obacunone exhibits strong antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its role in enhancing the anti-oxidant effects of GPx-4 and inhibiting epithelial-mesenchymal transition (EMT) suggests that it could be beneficial in treating liver fibrosis and possibly other oxidative stress-induced conditions .
Antiviral Activity
The limonoid nature of Obacunone contributes to its antiviral activity. While specific studies on its efficacy against particular viruses are limited, its pharmacological profile suggests that it could be effective in inhibiting the replication of pathogenic microorganisms, offering a potential avenue for antiviral drug development .
Bone and Cholesterol Metabolism
Research indicates that Obacunone impacts bone and cholesterol metabolism, which could have significant implications for diseases related to these processes. Although detailed mechanisms are still under investigation, its influence on metabolic pathways could lead to novel treatments for metabolic bone diseases and cholesterol-related disorders .
Quality Indicator for Herbal Medicine
Obacunone serves as a quality marker for certain herbs, particularly Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr. Its presence and concentration are indicative of the herbal quality, making it an essential compound for quality control in traditional medicine practices .
Tumor Formation Inhibition
Apart from its direct antitumor activity, Obacunone has been found to reduce tumor formation by inhibiting the development of carcinogens like 7,12-dimethylbenz[a]anthracene. This preventive aspect positions Obacunone as a candidate for cancer prevention strategies .
Mécanisme D'action
Obacunone is a natural triterpenoid, an active component of the herbs Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr . It has been the subject of numerous studies due to its multiple health benefits and potential therapeutic applications .
Target of Action
Obacunone primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
Obacunone exerts its effects by activating the NRF2 pathway . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage . Additionally, obacunone has been shown to inhibit ferroptosis, a form of regulated cell death, thereby improving conditions such as renal interstitial fibrosis .
Biochemical Pathways
The NRF2 pathway is the primary biochemical pathway affected by obacunone . Activation of NRF2 leads to the upregulation of various antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress . This can have downstream effects on various cellular processes, including cell survival, inflammation, and fibrosis .
Pharmacokinetics
Pharmacokinetic studies suggest that obacunone has lower solubility, poor oral absorption, and less bioavailability . This could potentially limit its therapeutic effectiveness. It has been suggested that modifications to the structure of obacunone could improve its pharmacokinetic properties .
Result of Action
Obacunone has been shown to have a wide range of pharmacological effects, including anti-cancer and anti-inflammatory activities . For example, it has been shown to inhibit the proliferation of colorectal cancer cells . Additionally, it has been found to alleviate inflammatory pain by promoting the polarization of microglia from the M1 to M2 state .
Action Environment
The action of obacunone can be influenced by various environmental factors. For instance, the concentration of obacunone can affect its pharmacological behavior . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of obacunone .
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3/t15-,16+,19+,20-,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYJEFRPIKEYBL-OASIGRBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996592 | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Obacunone | |
CAS RN |
751-03-1 | |
| Record name | Obacunone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=751-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obacunone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



